molecular formula C8H5Cl2F3O2 B15340870 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol

Cat. No.: B15340870
M. Wt: 261.02 g/mol
InChI Key: DRPOVZVKKVQQNZ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol is an organic compound characterized by the presence of dichlorophenyl and trifluoroethane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol typically involves the reaction of 2,4-dichlorophenyl compounds with trifluoroethane derivatives under controlled conditions. One common method includes the use of halogenated intermediates and subsequent reduction or substitution reactions to introduce the trifluoroethane moiety .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include oxidative stress responses, signal transduction, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol is unique due to its trifluoroethane group, which imparts distinct chemical reactivity and stability. This makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C8H5Cl2F3O2

Molecular Weight

261.02 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol

InChI

InChI=1S/C8H5Cl2F3O2/c9-4-1-2-5(6(10)3-4)7(14,15)8(11,12)13/h1-3,14-15H

InChI Key

DRPOVZVKKVQQNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)(O)O

Origin of Product

United States

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